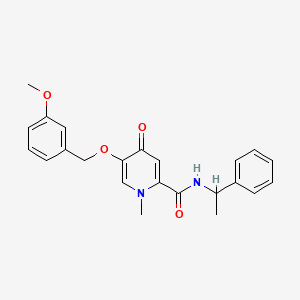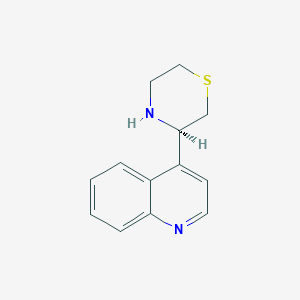![molecular formula C27H29N3O3 B2831671 1,1-Dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894009-08-6](/img/structure/B2831671.png)
1,1-Dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as DBU, is a chemical compound that has been widely studied for its potential therapeutic applications. DBU is a urea derivative that has been found to exhibit potent biological activity, making it an attractive target for drug development.
Aplicaciones Científicas De Investigación
Synthesis and Analytical Applications
- Stable Isotope Labeling for Analytical Purposes: A related compound, AR-A014418, was synthesized with deuterium labeling to serve as an internal standard for liquid chromatography-mass spectrometry (LC–MS) analysis. This technique is crucial for accurate drug absorption and pharmacokinetics studies, emphasizing the importance of such compounds in enhancing analytical methodologies (Liang, Wang, Yan, & Wang, 2020).
Biological Activities and Drug Discovery
Potential Anti-inflammatory and Analgesic Agents
A series of derivatives structurally related to the compound were synthesized and evaluated for their anti-inflammatory and analgesic properties. This research indicates the potential of such compounds as dual inhibitors of prostaglandin and leukotriene synthesis, offering a pathway to developing new medications with reduced side effects (Ikuta, Shirota, Kobayashi, Yamagishi, Yamada, Yamatsu, & Katayama, 1987).
Inhibition of Uridine Phosphorylase
Compounds like 5-Benzylacyclouridine and its derivatives have been identified as potent inhibitors of uridine phosphorylase. This enzyme plays a role in the salvage pathway of pyrimidine metabolism, and its inhibition is of interest in cancer therapy, underscoring the therapeutic relevance of such molecules (Niedzwicki, Chu, el Kouni, Rowe, & Cha, 1982).
Chemical and Material Science
Conducting Polymers from Low Oxidation Potential Monomers
Research into derivatized bis(pyrrol-2-yl) arylenes, which share a conceptual framework with the compound of interest, has been conducted to develop conducting polymers. These materials are synthesized via electropolymerization from monomers that oxidize at relatively low potentials, aiming for applications in electronic devices and sensors (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Enzyme Mimics and Catalysis
The study of iron(III) complexes with sterically hindered ligands serves as functional models for catechol 1,2-dioxygenases. This research, while not directly involving the specified urea derivative, showcases the broader interest in designing molecule-based systems that mimic the behavior of enzymes, contributing to the understanding of biochemical processes and the development of new catalytic strategies (Velusamy, Mayilmurugan, & Palaniandavar, 2004).
Propiedades
IUPAC Name |
1,1-dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-2-33-25-15-13-24(14-16-25)30-20-23(17-26(30)31)28-27(32)29(18-21-9-5-3-6-10-21)19-22-11-7-4-8-12-22/h3-16,23H,2,17-20H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEBBXCMZZKYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dimethyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2831591.png)

![2-methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2831593.png)
![(E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-fluoroanilino)-2-propen-1-one](/img/structure/B2831594.png)

![N-benzyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2831597.png)
![2-[4-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride](/img/structure/B2831598.png)
![N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2831599.png)

![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2831607.png)
![2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2831608.png)
![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2831609.png)